molecular formula C24H38INO B15184078 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide CAS No. 10063-31-7

1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide

Cat. No.: B15184078
CAS No.: 10063-31-7
M. Wt: 483.5 g/mol
InChI Key: UUKKJMKCVSLLQJ-LXSIEFMMSA-M
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Description

1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the steroidal structure of androstane This compound is characterized by the presence of a pyrrolidinium ring attached to the androstane skeleton, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide typically involves the following steps:

    Starting Material: The synthesis begins with 3-Oxoandrost-4-en-17beta-yl acetate, a commercially available steroidal compound.

    Formation of Pyrrolidinium Ring: The key step involves the reaction of 3-Oxoandrost-4-en-17beta-yl acetate with methyl iodide and pyrrolidine under basic conditions. This reaction forms the pyrrolidinium ring attached to the androstane skeleton.

    Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiolates are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azides, thiols, and other substituted derivatives.

Scientific Research Applications

1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating steroid hormone pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide involves:

    Molecular Targets: The compound interacts with steroid hormone receptors, modulating their activity and influencing gene expression.

    Pathways Involved: It affects various signaling pathways, including the androgen receptor pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-Oxoandrost-4-en-17beta-yl acetate: A precursor in the synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide.

    Testosterone Acetate: A similar steroidal compound with different biological activities.

    Methyltestosterone: Another steroidal compound with distinct pharmacological properties.

Uniqueness

This compound is unique due to the presence of the pyrrolidinium ring, which imparts distinct chemical and biological properties compared to other steroidal compounds

Properties

CAS No.

10063-31-7

Molecular Formula

C24H38INO

Molecular Weight

483.5 g/mol

IUPAC Name

(10R,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;iodide

InChI

InChI=1S/C24H38NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h16,19-22H,4-15H2,1-3H3;1H/q+1;/p-1/t19?,20?,21?,22-,23-,24-;/m0./s1

InChI Key

UUKKJMKCVSLLQJ-LXSIEFMMSA-M

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2[N+]4(CCCC4)C)CCC5=CC(=O)CC[C@]35C.[I-]

Canonical SMILES

CC12CCC3C(C1CCC2[N+]4(CCCC4)C)CCC5=CC(=O)CCC35C.[I-]

Origin of Product

United States

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